N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Overview
Description
The compound is a derivative of pyrazine-2-carboxamide . Pyrazine-2-carboxamides are important in the field of medicinal chemistry and have been studied for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrazine ring and the pyridine ring in similar compounds are often inclined to each other .Scientific Research Applications
Medicinal Chemistry: Anti-Tubercular Agents
This compound’s structural features, particularly the pyrazine moiety, are reminiscent of pharmacophores used in anti-tubercular drugs . Research has shown that derivatives with similar structures have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound could potentially be modified to enhance its activity against TB or other bacterial infections.
Organic Synthesis: Amide Formation
The compound includes an amide functional group, which is pivotal in organic synthesis . Amides are found in a wide range of organic compounds, including polymers, natural products, and pharmaceuticals. The methods of synthesizing amides, such as C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), could be explored using this compound as a starting material or intermediate.
Pharmacology: Anti-Fibrotic Activities
In pharmacology, the pyridinyl and pyrazine components of the molecule are known to exhibit anti-fibrotic activities . Compounds with these functionalities have been studied for their potential to inhibit fibrosis, which is the excessive formation of connective tissue that can lead to scarring and is involved in many chronic diseases.
Biochemistry: Enzyme Inhibition
The compound’s structure suggests it could act as an inhibitor for certain enzymes. For instance, pyrazine derivatives have been used to inhibit collagen prolyl 4-hydroxylases (CP4H), which play a role in the synthesis of collagen . Such inhibition is crucial in the study of diseases where collagen overproduction is a factor, like fibrosis.
Organic Synthesis: Heterocyclic Compound Libraries
Heterocyclic compounds, such as those containing the thiazolo[5,4-c]pyridin moiety, are significant in the development of new pharmaceuticals . This compound could serve as a key precursor in the synthesis of novel heterocyclic libraries, which are essential for drug discovery and development.
Quantum Chemistry: Computational Studies
The compound’s intricate structure makes it an interesting candidate for computational chemistry studies, such as density functional theory (DFT) calculations . These studies can predict the compound’s reactivity, stability, and interaction with biological targets, which is valuable for designing new drugs and understanding their mechanisms of action.
Future Directions
properties
IUPAC Name |
N-[5-(2-phenoxyacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-17(12-27-13-4-2-1-3-5-13)24-9-6-14-16(11-24)28-19(22-14)23-18(26)15-10-20-7-8-21-15/h1-5,7-8,10H,6,9,11-12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZMRMGWFBTSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide |
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